molecular formula C8H11NS B121604 3-(3-Thienylmethyl)azetidine CAS No. 929974-86-7

3-(3-Thienylmethyl)azetidine

Cat. No.: B121604
CAS No.: 929974-86-7
M. Wt: 153.25 g/mol
InChI Key: VRHSHLHENJHJKY-UHFFFAOYSA-N
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Description

3-(3-Thienylmethyl)azetidine is a chemical compound that features a thiophene ring attached to an azetidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienylmethyl)azetidine typically involves the reaction of thiophene derivatives with azetidine precursors. One common method involves the nucleophilic substitution reaction where a thiophene derivative reacts with an azetidine derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienylmethyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Thienylmethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Thienylmethyl)azetidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Thienylmethyl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-(thiophen-3-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSHLHENJHJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585470
Record name 3-[(Thiophen-3-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-86-7
Record name 3-[(Thiophen-3-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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